Cas no 51333-22-3 (Budesonide)
Budesonid ist ein synthetisches Glukokortikoid mit hoher lokaler entzündungshemmender Wirkung. Als topisches Steroid wird es primär zur Behandlung von Asthma bronchiale und chronisch obstruktiven Lungenerkrankungen (COPD) eingesetzt. Seine besondere Wirksamkeit beruht auf der hohen Affinität zu Glukokortikoid-Rezeptoren sowie einer ausgeprägten First-Pass-Metabolisierung in der Leber, was systemische Nebenwirkungen minimiert. Die lipophile Struktur ermöglicht eine ausgezeichnete Gewebepenetration und verlängerte Wirkdauer. In inhalativer Form zeigt Budesonid eine selektive Wirkung in den Atemwegen, während es in oraler Darreichung (z.B. als Enterokapsel) zur Therapie von Morbus Crohn genutzt wird. Seine geringe Bioverfügbarkeit bei lokaler Applikation macht es zu einem Wirkstoff mit vorteilhaftem Nutzen-Risiko-Profil.

Budesonide structure
Produktname:Budesonide
Budesonide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- S-budesonide
- Budesonide
- Budesonide (Rhinocort®, Pulmicort® , Entocort®, Symbicort®, Noex®, Entocort EC®)
- Budesonide,(11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
- 16,17-Butylidenebis(oxy)-11,21-dihydroxypregna-1,4-diene-3,20-dione
- BIDIEN
- Budeson
- Entocort
- Micronyl
- PREFERID
- PULMICORT
- Respules
- RHINOCORT
- S-1320
- SPIROCORT
- 16,17-Butylidenebis(oxy)-11-,21-dihydroxypregna-1,4-diene-3,20-dione
- Dexbudesonide
- (22R)-Budesonide
- 2HI1006KPH
- DSSTox_CID_202
- DSSTox_RID_75430
- DSSTox_GSID_20202
- Dexbudesonide [INN]
- R-Budesonide
- BUDESONIDE (11beta,16alpha(R))
- (4aR,4bS,5S,6aS,6b
- BPBio1_000523
- Prestwick2_000518
- UCERIS COMPONENT BUDESONIDE
- HMS3260D09
- Cortivent
- Budesonide Easyhaler
- MLS002207112
- Budesonide, >=99%
- BSPBio_000475
- D07AC09
- 16A(R),17-(BUTYLIDENEBIS(OXY))-11B,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
- EU-0100174
- NC00626
- (11?,16?)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
- BUDESONIDE [EP MONOGRAPH]
- Pregna-1,4-diene-3,20-dione, 16,17-butylidenebis(oxy)-11,21-dihydroxy-, (11beta,16alpha(R))-, and 16alpha,17-((S)-Butylidenebis(oxy))-11beta,21-dihydroxypregna-1,4-diene-3,20-dione
- CS-0695032
- BUDESONIDE [USP-RS]
- R01AD05
- BUDESONIDE [JAN]
- Pregna-1,4-diene-3,20-dione,16,17-(butylidenebis(oxy))-11,21-dihydroxy-, (11beta,16alpha)-
- EINECS 257-139-7
- BDBM50354850
- NS00000099
- Rhinocort Allergy
- BUDESONIDE (EP MONOGRAPH)
- BUDESONIDE [USP MONOGRAPH]
- Jorveza
- SPBio_002396
- BUDESONIDE [ORANGE BOOK]
- 51333-22-3 , Budesonide, 11beta, 16alpha
- Miflonide
- CCRIS 5230
- BB164267
- Epitope ID:161750
- Q422212
- BUDESONIDE COMPONENT OF AIRSUPRA
- Budecort Inhaler
- Budesonidum
- Budesonido
- MLS000028507
- Prestwick0_000518
- A07EA06
- BUDESONIDE [WHO-DD]
- J-504150
- Budesonide (anti-inflammatory)
- (+)-16alpha,17alpha-Butylidenedioxy-11beta,21-dihydroxy-1,4-pregnadiene-3,20-dione
- NCGC00259376-01
- Eltair
- Prestwick3_000518
- Entocort EC
- NSC-757788
- Budesonide Inhalation Suspension
- R03BA02
- SR-01000000101-2
- MAP-0010
- Pulmicort turbuhaler
- ORTIKOS
- Inflammide
- CAS-51333-22-3
- UNII-Q3OKS62Q6X
- BUDESONIDE (USP-RS)
- T70986
- Budesonide (Standard)
- ENTOCORTEC
- Uceris
- Tox21_201827
- NCGC00256415-01
- BUDESONIDE (USP MONOGRAPH)
- MFCD00083259
- Pulmicort Flexhaler
- MAP0010
- 16-alpha,17-alpha-Butylidenedioxy-11-beta,21-dihydroxy-1,4-pregnadiene-3,20-dione
- DTXCID50820058
- DB01222
- SYMBICORT COMPONENT BUDESONIDE
- Pulmicort Topinasal
- BUDESONIDE [INN]
- CS-2063
- (R)-Budesonide
- CHEMBL1370
- Q-101375
- HSDB 8279
- Entocort EC (TN)
- Budesonide Inhalation
- BCP05589
- Tox21_302815
- BREZTRI COMPONENT BUDESONIDE
- Pulmicort Respules
- Ultesa
- Budesonido (INN-Spanish)
- Budesonide MMX
- Budenofalk
- Rhinocort (TN)
- Nasocort
- Pulmaxan turbohaler
- NCGC00021318-08
- HMS2232D17
- Budecort
- Tarpeyo
- Pulmicort (TN)
- SR-01000000101-6
- HMS3259H07
- AKOS015969655
- SCHEMBL4096
- S 1320
- Pregna-1,4-diene-3,20-dione, 16,17-(butylidenebis(oxy))-11,21-dihydroxy-, (11-beta,16-alpha)-
- Budesonida
- Q3OKS62Q6X
- NCGC00089747-04
- Lopac0_000174
- Budesonide (JAN/USP/INN)
- LP00174
- Prestwick_840
- (11beta,16alpha)-16,17-(Butylidenebis(oxy))-11,21-dihydroxypregna-1,4-diene-3,20-dione
- Budesonide [USAN:INN:BAN:JAN]
- Giona Easyhaler
- Fvolir
- Tox21_110653
- BUDESONIDE [MI]
- BUDESONIDE [VANDF]
- Budesonide, European Pharmacopoeia (EP) Reference Standard
- AC-4697
- (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10-propyl-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4-one
- HMS3713H17
- Tox21_500174
- HY-13580
- Budesonide, United States Pharmacopeia (USP) Reference Standard
- HMS2096H17
- Prestwick1_000518
- CPD000058337
- Budesonido [INN-Spanish]
- Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11,21-dihydroxy-, (11.beta.,16.alpha.)-
- 11beta,21-dihydroxy-16alpha,17alpha-(butane-1,1-diyldioxy)pregna-1,4-diene-3,20-dione
- 51372-29-3
- Budesonide; 16?,17-[(1RS)-butylidenebis(oxy)]-11?,21-dihydroxypregna-1,4-diene-3,20-dione
- NCGC00021318-18
- HMS1569H17
- CHEBI:3207
- Budesonidum (INN-Latin)
- NCGC00016862-01
- HMS3413B08
- (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Glycoloyl-5-hydroxy-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
- HMS3677P17
- CCG-204269
- GTPL7434
- Budiair
- NCGC00260859-01
- Budesonidum (Latin)
- SDCCGSBI-0050162.P002
- (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-16-one
- BUDESONIDE COMPONENT OF UCERIS
- HY-13580R
- BUDESONIDE [USAN]
- (11-beta,16-alpha)-16,17-(Butylidenebis(oxy))-11,21-dihydroxypregna-1,4-diene-3,20-dione
- PULMICORTFLEXHALER
- SMR000058337
- AIRSUPRA COMPONENT BUDESONIDE
- Uceris (TN)
- Eohilia (budesonide oral suspension)
- Budesonide 100 microg/mL in Acetonitrile
- 5-hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
- SR-01000000101
- Butacort
- Rhinocort alpha
- MLS001077323
- B3909
- Opera_ID_1696
- Budesonidum [INN-Latin]
- BRD-A34299591-001-03-4
- Noex
- HMS3413P17
- KS-1162
- 51333-22-3
- B 7777
- NSC 757788
- Rhinocort Aqua
- (RS)-11beta,16alpha,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with butyraldehyde
- BUDESONIDE COMPONENT OF BREZTRI
- BudesonideInhalation Suspension
- NCGC00021318-06
- BUDESONIDE (ENTERIC COATED)
- Pulmaxan
- HMS3677B08
- (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10-propyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one
- BUDESONIDE COMPONENT OF SYMBICORT
- Budesonide, Pharmaceutical Secondary Standard; Certified Reference Material
- NCGC00021318-05
- EN300-19737584
- D00246
- DTXSID8020202
- BRD-A34299591-001-26-5
- EOHILIA
- BRD-A34299591-001-22-4
- (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- BRD-A34299591-001-25-7
- Budesonide; 16a,17-[(1RS)-butylidenebis(oxy)]-11ss,21-dihydroxypregna-1,4-diene-3,20-dione
- Budesonide (JP18/USP/INN)
-
- MDL: MFCD00083259
- Inchi: 1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21+,22+,23-,24-,25+/m0/s1
- InChI-Schlüssel: VOVIALXJUBGFJZ-VXKMTNQYSA-N
- Lächelt: O1[C@]([H])(C([H])([H])C([H])([H])C([H])([H])[H])O[C@]2([H])C([H])([H])[C@@]3([H])[C@]4([H])C([H])([H])C([H])([H])C5=C([H])C(C([H])=C([H])[C@]5(C([H])([H])[H])[C@@]4([H])[C@]([H])(C([H])([H])[C@]3(C([H])([H])[H])[C@]12C(C([H])([H])O[H])=O)O[H])=O
Berechnete Eigenschaften
- Genaue Masse: 430.235539g/mol
- Oberflächenladung: 0
- XLogP3: 2.5
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Anzahl drehbarer Bindungen: 4
- Monoisotopenmasse: 430.235539g/mol
- Monoisotopenmasse: 430.235539g/mol
- Topologische Polaroberfläche: 93.1Ų
- Schwere Atomanzahl: 31
- Komplexität: 862
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- Stability Shelf Life: Chemical stability: Stable under recommended storage conditions.
- Farbe/Form: No data available
- Dichte: 1.1046 (rough estimate)
- Schmelzpunkt: 235-245°C
- Siedepunkt: 599.7°C at 760 mmHg
- Flammpunkt: 201.8±23.6 °C
- Brechungsindex: 1.4593 (estimate)
- Löslichkeit: 生物体外In Vitro:DMSO溶解度215 mg/mL(499.38 mM;Need ultrasonic and warming)
- PSA: 93.06000
- LogP: 2.71680
- Merck: 14,1468
- Spezifische Rotation: +100° - +110° (c=0.28, CH2Cl2)
Budesonide Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: R40
- Sicherheitshinweise: S22-S36
- RTECS:TU3723000
-
Identifizierung gefährlicher Stoffe:
- Sicherheitsbegriff:S22;S36
- Risikophrasen:R40
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Budesonide Zolldaten
- HS-CODE:29372900
- Zolldaten:
China Zollkodex:
29372900
Budesonide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B56110-1g |
Budesonide |
51333-22-3 | 98% | 1g |
¥1199.0 | 2023-01-18 | |
Biosynth | BB164267-100 mg |
Budesonide - Bio-X ? |
51333-22-3 | 100MG |
$65.00 | 2023-01-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8036-50mg |
Budesonide |
51333-22-3 | 98% | 50mg |
¥592.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0094-100mg |
Budesonide |
51333-22-3 | 99.72% | 100mg |
¥ 388 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GG309-500mg |
Budesonide |
51333-22-3 | 98.5%,BR | 500mg |
179CNY | 2021-05-08 | |
S e l l e c k ZHONG GUO | S1286-50mg |
Budesonide |
51333-22-3 | 99.97% | 50mg |
¥782.07 | 2023-09-16 | |
abcr | AB386140-1 g |
5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one; . |
51333-22-3 | 1 g |
€253.90 | 2023-07-19 | ||
TRC | B689490-50mg |
Budesonide |
51333-22-3 | 50mg |
$ 58.00 | 2023-09-08 | ||
LKT Labs | B8112-1 g |
Budesonide |
51333-22-3 | ≥97% | 1g |
$715.50 | 2023-07-11 | |
LKT Labs | B8112-100 mg |
Budesonide |
51333-22-3 | ≥97% | 100MG |
$89.40 | 2023-07-11 |
Budesonide Verwandte Literatur
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
2. Book reviews
-
4. Book reviews
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
51333-22-3 (Budesonide) Verwandte Produkte
- 50-23-7(Hydrocortisone)
- 131918-64-4(14,15-Dehydro Budesonide)
- 85234-63-5(21-Dehydro Budesonide)
- 51372-29-3((22R)-Budesonide)
- 126544-47-6(Ciclesonide)
- 161115-59-9(Desisobutyryl-ciclesonide)
- 216453-74-6(11-Keto Budesonide(Mixture of Diastereomers))
- 141845-82-1(Ciclesonide)
- 638-94-8(Desonide)
- 577777-51-6(6a-Hydroxy Budesonide)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:51333-22-3)Budesonide

Reinheit:99%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:51333-22-3)Budesonide

Reinheit:99%
Menge:500mg
Preis ($):244.0